Levosimendan - 141505-33-1

Levosimendan

Catalog Number: EVT-272679
CAS Number: 141505-33-1
Molecular Formula: C14H12N6O
Molecular Weight: 280.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levosimendan is a pyridazinone-dinitrile derivative classified as a calcium sensitizer with inodilator properties []. Unlike traditional inotropes, it enhances myocardial contractility without increasing intracellular calcium concentrations []. Additionally, levosimendan exhibits vasodilatory effects through the activation of adenosine triphosphate (ATP)-sensitive potassium channels []. Its unique mechanism of action and prolonged hemodynamic effects, attributed to its active metabolite OR-1896, have garnered significant interest in cardiovascular research [, ].

Overview

Levosimendan is a pharmacological agent primarily used in the treatment of acute heart failure. It is classified as a calcium sensitizer and inotropic agent, which enhances cardiac contractility without significantly increasing myocardial oxygen demand. Levosimendan is particularly noted for its dual mechanism of action: it increases calcium sensitivity of cardiac myofilaments while also providing vasodilatory effects.

Source

Levosimendan was developed by the pharmaceutical company Orion Corporation and has been marketed under the brand name Simdax. It is used in various clinical settings, particularly in patients experiencing cardiogenic shock or severe heart failure.

Classification

Levosimendan belongs to the class of drugs known as inotropic agents. It is distinct from traditional inotropes such as dobutamine and dopamine, as it does not rely on increasing intracellular calcium levels through phosphodiesterase inhibition or catecholamine action.

Synthesis Analysis

Methods

The synthesis of levosimendan involves several chemical reactions, primarily starting from acetanilide and malononitrile. Key synthetic routes include:

  1. Friedel-Crafts Acylation: This initial step involves the reaction of acetanilide with 2-chloropropionyl chloride to form N-[4-(2-chloropropionyl)phenyl]acetamide.
  2. One-Pot Synthesis: Following this, a one-pot reaction condenses the intermediate with malononitrile to yield levosimendan.
  3. Purification: The product is purified through recrystallization techniques, often utilizing solvents like ethanol and water to achieve high purity levels (up to 99.9%) .

Technical Details

The synthesis can be optimized to reduce the number of steps and increase yield, making it suitable for industrial production. For instance, recent methods have simplified the process by minimizing solvent use and enhancing product separation .

Molecular Structure Analysis

Structure

Levosimendan has a complex molecular structure characterized by a pyridazinone core. The molecular formula is C_14H_16N_4O_3, and its structural representation includes:

  • A pyridazinone ring
  • An aminophenyl group
  • A side chain containing a carbonyl group

Data

The molecular weight of levosimendan is approximately 272.30 g/mol. The compound exhibits chirality, with the (S)-enantiomer being pharmacologically active .

Chemical Reactions Analysis

Reactions

Levosimendan undergoes various chemical reactions during its synthesis and metabolism:

  1. Acylation Reaction: The Friedel-Crafts acylation introduces an acyl group into the aromatic ring.
  2. Condensation Reaction: The reaction with malononitrile forms the final product through a condensation mechanism.
  3. Metabolic Reactions: In vivo, levosimendan is metabolized primarily in the liver, where it undergoes conjugation and oxidation.

Technical Details

The reactions are typically carried out under controlled temperatures (10-60 °C) and may involve acidic or basic conditions depending on the specific step being performed .

Mechanism of Action

Levosimendan's mechanism involves two primary actions:

  1. Calcium Sensitization: By binding to cardiac troponin C, levosimendan enhances the interaction between actin and myosin without increasing intracellular calcium levels excessively. This leads to improved contractility.
  2. Vasodilation: Levosimendan also activates ATP-sensitive potassium channels in vascular smooth muscle, resulting in vasodilation and reduced preload and afterload on the heart.

This dual action contributes to its efficacy in treating heart failure by improving cardiac output while reducing myocardial oxygen demand .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Levosimendan is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in water, ethanol, and methanol but has limited solubility in organic solvents like chloroform.

Chemical Properties

  • Stability: Levosimendan is stable under normal conditions but should be protected from light.
  • pH Range: The optimal pH for stability is generally between 4 and 7.

Relevant data indicate that levosimendan retains its pharmacological activity across a range of pH levels commonly encountered in physiological conditions .

Applications

Levosimendan is primarily used in clinical settings for:

  • Acute Heart Failure: It helps improve cardiac output in patients with severe heart dysfunction.
  • Cardiogenic Shock: Levosimendan has been shown to improve hemodynamic parameters in patients experiencing cardiogenic shock.
  • Postoperative Care: It is utilized in cardiac surgery recovery to enhance cardiac function.

Recent studies have demonstrated its effectiveness in improving right ventricular function and reducing pulmonary artery pressure in patients with heart failure . Furthermore, ongoing research continues to explore additional therapeutic applications for levosimendan beyond traditional uses.

Mechanistic Pharmacology of Levosimendan

Calcium Sensitization Dynamics in Cardiac Troponin C Binding

Levosimendan exerts positive inotropic effects primarily through calcium-dependent binding to cardiac troponin C (cTnC), the key calcium sensor within the myofilament apparatus. This interaction occurs specifically at the N-terminal regulatory domain of cTnC when it is in the calcium-saturated state (Kd ≈ 0.1–0.3 µM) [2] [7]. Structural analyses via heteronuclear NMR spectroscopy reveal that levosimendan stabilizes the open conformation of cTnC, thereby enhancing the calcium-induced exposure of a hydrophobic patch critical for troponin I binding [2]. This stabilization increases the sensitivity of the myofilaments to calcium without altering intracellular calcium transients, fundamentally differentiating it from beta-adrenergic agonists or phosphodiesterase inhibitors [1] [10].

The binding exhibits slow conformational exchange kinetics on the NMR timescale, indicating prolonged stabilization of the active cTnC configuration during systole [2]. Crucially, levosimendan dissociates from cTnC as intracellular calcium concentrations decline during diastole, thereby preserving or even enhancing ventricular relaxation—a distinct advantage over non-calcium-dependent sensitizers like pimobendan [10]. Structure-activity studies confirm that the pyridazinone-dinitrile structure of levosimendan is essential for this selective, calcium-dependent binding, as modifications significantly reduce both cTnC affinity and inotropic efficacy [7].

Table 1: Characteristics of Levosimendan Binding to Cardiac Troponin C

ParameterFindingExperimental MethodReference
Binding SiteN-terminal regulatory domain (Ca²⁺-saturated)Heteronuclear NMR Spectroscopy [2]
Dissociation Constant (Kd)0.1 - 0.3 µMRadioligand Binding [7]
Conformational ChangeStabilization of open hydrophobic patchSmall Angle X-ray Scattering [2]
Binding KineticsSlow dissociation during systoleNMR Line Shape Analysis [10]
Diastolic EffectRapid dissociation preserves relaxationIsolated Papillary Muscle Studies [10]

ATP-Sensitive Potassium Channel Activation in Vascular Smooth Muscle

Levosimendan and its long-lived active metabolite OR-1896 induce vasodilation primarily through the activation of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells [3] [5]. This action hyperpolarizes the cell membrane, reducing calcium influx through voltage-gated calcium channels and promoting relaxation. The vessel-specific expression patterns of KATP channel subunits and co-localized regulatory proteins underlie the heterogeneity of levosimendan's vasodilatory effects across vascular beds [3].

In human internal thoracic and saphenous veins, levosimendan-induced relaxation involves synergistic activation of both KATP and large-conductance calcium-activated potassium (BKCa) channels [3]. Pulmonary veins exhibit greater sensitivity than pulmonary arteries due to the co-expression of KATP and voltage-gated potassium (KV) channels, explaining levosimendan's preferential venodilatory effect in the pulmonary circulation [3] [6]. This selectivity reduces pulmonary capillary wedge pressure (PCWP) and central venous pressure (CVP) without significant systemic arterial hypotension—a hemodynamic profile particularly beneficial in heart failure with preserved ejection fraction (HFpEF) and pulmonary hypertension [3] [9].

Mitochondrial KATP (mKATP) channels are also activated by levosimendan at therapeutic concentrations (0.7–2.6 µM). This is demonstrated by a concentration-dependent depolarization of mitochondrial membrane potential (ΔΨ) in rat liver mitochondria, an effect abolished by the selective mKATP blocker 5-hydroxydecanoate [5]. mKATP opening contributes to cardioprotection by modulating mitochondrial matrix volume, respiratory chain activity, and reactive oxygen species signaling, particularly in ischemic contexts [5] [9].

Table 2: Vascular Effects of Levosimendan Mediated by K+ Channel Activation

Vascular BedPrimary ChannelsSecondary MechanismsFunctional Effect
Human Saphenous VeinKATP + BKCaPDE III inhibition (high conc.)Venodilation
Human Internal Thoracic ArteryKATP + BKCaSex-dependent responsesVasodilation (greater in males)
Pulmonary Vein (Guinea Pig)KATP + KVcAMP/cGMP elevationSelective venodilation
Pulmonary Artery (Human)KATPcAMP/cGMP elevationModerate vasodilation
Coronary Resistance ArterioleKATP (dominant)Mitochondrial KATP activationImproved microcirculatory flow

Phosphodiesterase III Inhibition: Dose-Dependent Contributions

Levosimendan exhibits isoform-selective inhibition of phosphodiesterase III (PDE III), an enzyme responsible for cyclic adenosine monophosphate (cAMP) hydrolysis in cardiomyocytes and vascular smooth muscle [4] [9]. This action becomes pharmacologically significant at higher concentrations (>0.1–1 µM), distinct from its calcium-sensitizing effects predominant at lower concentrations [4] [8]. In isolated human atrial preparations, levosimendan (1 µM) increases force of contraction by 60–80%, an effect completely abolished by the selective PDE III inhibitor cilostamide or the beta-blocker propranolol [8]. This indicates reliance on endogenous catecholamine-driven cAMP production.

Biochemical assays confirm levosimendan inhibits PDE III activity in failing human ventricular myocardium with potency (IC50) comparable to cilostamide [4]. PDE III inhibition elevates cAMP, activating protein kinase A (PKA), which phosphorylates:

  • Phospholamban at serine-16, enhancing sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) activity and diastolic calcium reuptake
  • Troponin I, reducing myofilament calcium sensitivity
  • L-type calcium channels, increasing calcium influx during action potentials [4] [8].

Consequently, PDE III inhibition contributes to positive lusitropy (accelerated relaxation) and chronotropy but may promote arrhythmias—effects not observed with pure calcium sensitization. The dose-dependency reconciles conflicting mechanistic views: calcium sensitization dominates at low therapeutic concentrations (≤0.1 µM), while PDE III inhibition amplifies inotropy/lusitropy at higher concentrations or when beta-adrenergic tone is elevated [4] [8] [10].

Table 3: Concentration-Dependent Contributions of Levosimendan's Mechanisms

Concentration RangeDominant MechanismFunctional OutcomeEvidence
0.01 - 0.1 µMcTnC Binding (Ca²⁺ sensitization)Increased contractility without ↑ Ca²⁺ transientsHuman skinned cardiomyocytes [10]
0.1 - 1 µMSarcolemmal KATP activationVasodilation (arterial/venous)Isolated vessels [3]
>0.5 µMPDE III inhibition↑ cAMP; Inotropy/Lusitropy/ChronotropyHuman atrial strips [8]
0.7 - 2.6 µMMitochondrial KATP openingCardioprotectionIsolated mitochondria [5]

Mitochondrial K-ATP Channel Modulation and Cardioprotective Signaling

Levosimendan activates mitochondrial ATP-sensitive potassium (mKATP) channels at concentrations relevant to clinical infusion regimens (0.7–2.6 µM) [5]. In de-energized rat liver mitochondria respiring on endogenous substrates, levosimendan decreases mitochondrial membrane potential (ΔΨ) by 6.5–40.4% in a potassium-dependent manner. This depolarization is blocked by the specific mKATP antagonist 5-hydroxydecanoate (5-HD), confirming channel specificity [5].

mKATP opening triggers protective signaling cascades involving:

  • Moderate reactive oxygen species (ROS) burst: Acts as second messengers activating protein kinase C (PKC) isoforms
  • Inhibition of mitochondrial permeability transition pore (mPTP): Prevents catastrophic loss of mitochondrial integrity during ischemia-reperfusion injury
  • Optimization of energy metabolism: Couples electron transport chain flux with ATP synthesis efficiency [5] [9].

These mechanisms underlie observed cardioprotective effects, including reduced infarct size in animal models of coronary occlusion and improved myocardial salvage after percutaneous intervention. Importantly, the active metabolite OR-1896 sustains mKATP activation for days post-infusion, extending the window of protection [6] [9]. mKATP opening also modulates mitochondrial matrix volume, potentially improving cristae structure and respiratory complex apposition, thereby maintaining ATP synthesis during stress [5] [9].

Table 4: Cardioprotective Mechanisms Linked to Mitochondrial KATP Activation

Mitochondrial EffectDownstream SignalingFunctional Outcome
Mild depolarization (ΔΨ decrease)Transient ROS burst → PKCε activationPreconditioning-like protection
Matrix volume increaseImproved respiratory complex couplingMaintenance of ATP synthesis during stress
Inhibition of mPTP openingPrevention of cytochrome c releaseAttenuation of apoptosis
Alteration of redox stateActivation of HIF-1α & antioxidant genesEnhanced stress tolerance

Properties

CAS Number

141505-33-1

Product Name

Levosimendan

IUPAC Name

2-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile

Molecular Formula

C14H12N6O

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1

InChI Key

WHXMKTBCFHIYNQ-SECBINFHSA-N

SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N

Solubility

8.81e-02 g/L

Synonyms

((4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl)hydrazono)propanedinitrile
dextrosimendan
Levosimendan
OR 1259
OR 1855
OR-1259
OR-1855
Simadax
simendan

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.